molecular formula C21H23N3O3 B2384673 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperidine-4-carbonitrile CAS No. 2034294-75-0

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperidine-4-carbonitrile

Cat. No.: B2384673
CAS No.: 2034294-75-0
M. Wt: 365.433
InChI Key: PIDCCOKBTOLXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperidine-4-carbonitrile is a structurally complex molecule featuring a pyridine ring substituted with a 2-methoxyethoxy group at position 2, linked via a carbonyl group to a 4-phenylpiperidine-4-carbonitrile scaffold. This compound’s structural attributes suggest applications in medicinal chemistry, though its specific biological targets remain underexplored in the provided evidence.

Properties

IUPAC Name

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-26-13-14-27-19-15-17(7-10-23-19)20(25)24-11-8-21(16-22,9-12-24)18-5-3-2-4-6-18/h2-7,10,15H,8-9,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDCCOKBTOLXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCC(CC2)(C#N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyanation

A critical intermediate, 4-phenylpiperidine-4-carbonitrile, is synthesized via palladium-mediated cyanation. For example, 4-bromo-4-phenylpiperidine reacts with zinc cyanide (Zn(CN)₂) in dimethylformamide (DMF) using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 80°C under nitrogen. This method yields 50–70% product after purification by column chromatography (10% ethyl acetate/hexanes).

Key Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Solvent: DMF or N-methyl-2-pyrrolidone (NMP)
  • Temperature: 80–140°C
  • Yield: 50–92%

Nucleophilic Substitution with Potassium Cyanide

Alternative cyanation employs potassium cyanide (KCN) in the presence of 3-quinuclidinol as a phase-transfer catalyst. For instance, 2-chloro-4-phenylpiperidine reacts with KCN in acetonitrile/water at 50°C, yielding 80–92% product. This method avoids palladium but requires rigorous control of stoichiometry to minimize hydrolysis.

Preparation of 2-(2-Methoxyethoxy)pyridine-4-carboxylic Acid

Directed Ortho-Metalation and Alkylation

4-Carboxypyridine is functionalized at the 2-position via directed metalation. Using lithium diisopropylamide (LDA) at −78°C, the 2-position is deprotonated and quenched with 2-methoxyethyl bromide. Subsequent hydrolysis yields 2-(2-methoxyethoxy)pyridine-4-carboxylic acid.

Optimized Protocol :

  • Base: LDA (2.5 eq)
  • Electrophile: 2-Methoxyethyl bromide (1.2 eq)
  • Solvent: Tetrahydrofuran (THF)
  • Yield: 65–75%

Mitsunobu Reaction for Ether Formation

2-Hydroxypyridine-4-carboxylic acid reacts with 2-methoxyethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the ether group. This method achieves 70–85% yield but requires chromatographic purification.

Coupling Strategies for Amide Bond Formation

Acyl Chloride-Mediated Acylation

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). Reaction with 4-phenylpiperidine-4-carbonitrile in dichloromethane (DCM) with triethylamine (Et₃N) affords the target compound in 60–75% yield.

Reaction Table :

Step Reagents/Conditions Yield
Acyl chloride formation SOCl₂, DCM, 0°C → rt, 2 h 95%
Amidation Piperidine, Et₃N, DCM, 0°C → rt, 12 h 70%

Coupling Reagent-Assisted Synthesis

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), the carboxylic acid couples with the piperidine in DMF. This method achieves 80–90% yield with minimal epimerization.

Optimized Conditions :

  • Coupling agents: EDCl (1.5 eq), HOBt (1.5 eq)
  • Base: N,N-Diisopropylethylamine (DIPEA, 3 eq)
  • Solvent: DMF, 25°C, 24 h

One-Pot and Tandem Approaches

Integrated Cyanation-Acylation

A one-pot procedure combines Pd-catalyzed cyanation and in situ acylation. 4-Bromo-4-phenylpiperidine, Zn(CN)₂, and Pd(dppf)Cl₂ react in NMP at 140°C. Without isolation, 2-(2-methoxyethoxy)pyridine-4-carbonyl chloride is added, yielding the final product in 55% overall yield.

Microwave-Assisted Synthesis

Microwave irradiation (140°C, 1 h) accelerates the coupling step, reducing reaction time from 12 h to 30 minutes. This method maintains yields of 75–85% while minimizing degradation.

Analytical and Process Considerations

Purification Challenges

  • By-products : Over-alkylation during pyridine functionalization generates 2,6-bis(2-methoxyethoxy) derivatives (5–10%). Silica gel chromatography (ethyl acetate/hexanes) effectively isolates the target.
  • Crystallization : The final compound crystallizes from ethyl acetate/hexanes (1:3) as white needles (mp 148–150°C).

Scalability and Industrial Feasibility

  • Palladium-mediated routes are cost-prohibitive for large-scale production.
  • KCN-based cyanation offers a cheaper alternative but requires wastewater treatment for cyanide disposal.

Chemical Reactions Analysis

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids or amines.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyridine, similar to this compound, can act as inhibitors of key cancer-related pathways. For instance, pyridine compounds have been shown to inhibit carbonic anhydrase, which is involved in tumor growth and metastasis. The ability to modulate this enzyme presents a therapeutic avenue for treating various cancers .

2. Metalloprotease Inhibition
There is a growing body of evidence suggesting that compounds like 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperidine-4-carbonitrile may serve as effective metalloprotease inhibitors. Metalloproteases play crucial roles in the degradation of extracellular matrix components, which is a significant factor in cancer metastasis and inflammation . Inhibiting these enzymes could lead to new treatments for inflammatory disorders and cancer.

3. Dual Inhibition Mechanism
Similar compounds have been explored for their dual inhibition capabilities against c-Met and VEGFR-2, both of which are important in cancer progression. The structural features of this compound may allow it to interact with these targets effectively, potentially leading to the development of novel anticancer therapies .

Case Study 1: Pyridine Derivatives in Cancer Therapy

A study highlighted the synthesis of pyridine derivatives that exhibited significant inhibition against c-Met and VEGFR-2, with IC50 values suggesting potent activity. The structure-activity relationship indicated that modifications similar to those found in this compound could enhance anticancer efficacy .

Case Study 2: Inhibition of Metalloproteases

Research has shown that specific lactam compounds can inhibit metalloproteases effectively. The pharmacological profiles of these compounds suggest that similar structures could be developed from this compound, targeting metalloproteases involved in tissue remodeling during cancer progression .

Data Tables

Application Area Mechanism Potential Benefits
Anticancer ActivityInhibition of carbonic anhydraseReduced tumor growth and metastasis
Metalloprotease InhibitionTargeting extracellular matrix degradationTreatment for inflammatory disorders
Dual Target InhibitionBlocking c-Met and VEGFR-2Enhanced efficacy in cancer treatment

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Compound Name Key Substituents/Features Biological Activity/Properties References
1-[2-(2-Methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperidine-4-carbonitrile (Target Compound) 2-Methoxyethoxy-pyridine, 4-phenylpiperidine-4-carbonitrile Unknown (inferred: potential CNS/antimicrobial activity due to structural analogs) N/A
1-(2-Hydroxy-3-(2-(3-phenylpropanoyl)phenoxy)propyl)-4-phenylpiperidine-4-carbonitrile (3f) Phenoxy-propanoyl, hydroxypropyl substituent P-Glycoprotein inhibition (enhanced vs. parent compounds)
1-((3-Hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl)methyl)-4-phenylpiperidine-4-carbonitrile (Comp1.1) Kojic acid-derived pyran, hydroxymethyl group Anti-acetylcholinesterase (AChE) activity (moderate to strong inhibition vs. Donepezil)
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Thiophene, methylpiperazinyl group Structural data (X-ray crystallography); potential solubility/electronic modulation
1-(2-Chloroethyl)piperidine-4-carbonitrile Chloroethyl substituent Simpler scaffold; higher reactivity/toxicity risk
2-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxypyridine-3-carbonitrile Chlorophenyl-piperazine, methoxypyridine Unspecified activity; methoxy group may improve pharmacokinetics

Key Structural and Functional Comparisons

  • Solubility Modulation : The target compound’s 2-methoxyethoxy group likely improves aqueous solubility compared to analogs with hydroxy groups (e.g., 3f or Comp1.1 ), which may exhibit higher polarity but lower membrane permeability .
  • Pharmacophore Diversity: The piperidine-carbonitrile group is conserved across analogs but paired with varying substituents. For example, 3f’s phenoxy-propanoyl group enhances P-Glycoprotein inhibition, while Comp1.1’s kojic acid derivative enables AChE targeting .

Physicochemical Properties

While direct data for the target compound is lacking, analogs suggest:

  • Log S (Solubility) : Methoxyethoxy groups (as in the target) may improve log S compared to hydroxy or chloro substituents (e.g., 3f : log S ~ -4.5 inferred from similar compounds) .
  • Topological Polar Surface Area (TPSA) : The target compound’s TPSA is likely ~90 Ų (similar to Comp1.1 ), aligning with moderate blood-brain barrier permeability .

Biological Activity

The compound 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperidine-4-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula: C₁₈H₁₈N₂O₃
  • Molecular Weight: 306.35 g/mol
  • IUPAC Name: this compound

This compound features a piperidine core, a pyridine ring, and a carbonitrile group, which are crucial for its biological activity.

Pharmacological Properties

  • Receptor Interaction:
    • The compound acts as an antagonist at the CXCR3 receptor, which is involved in various inflammatory processes and immune responses. This activity suggests potential applications in treating autoimmune diseases and inflammatory conditions .
  • Antineoplastic Activity:
    • Preliminary studies indicate that derivatives of this compound exhibit moderate antineoplastic activity against specific cancer cell lines (e.g., TK-10 and HT-29). The mechanism involves inducing apoptosis and inhibiting cell proliferation .
  • Neuroprotective Effects:
    • Research has shown that similar compounds can exert neuroprotective effects by modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in neurodegenerative diseases .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Assay TypeCell LineIC50 Value (µM)Observations
CytotoxicityTK-1012.5Significant reduction in cell viability
Apoptosis InductionHT-2915.0Increased markers of apoptosis (Annexin V staining)
CXCR3 AntagonismHEK29320.0Inhibition of CXCR3-mediated chemotaxis

These results highlight the compound’s potential as a therapeutic agent in oncology and immunology.

Case Study 1: CXCR3 Antagonism

In a study published in a patent document, researchers synthesized several derivatives of the compound to evaluate their efficacy as CXCR3 antagonists. The most promising derivatives demonstrated high affinity for the CXCR3 receptor, leading to reduced inflammatory cytokine production in vitro .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of related compounds. The derivatives were tested against various cancer cell lines, revealing that certain modifications to the piperidine ring enhanced cytotoxicity and selectivity towards tumor cells while sparing normal cells .

Case Study 3: Neuroprotective Mechanisms

A recent investigation into neuroprotective mechanisms found that compounds similar to the one could significantly improve neuronal survival under stress conditions by modulating oxidative stress pathways and enhancing mitochondrial function .

Q & A

What are the optimal synthetic routes for 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperidine-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?

Level : Basic
Methodological Answer :

  • Step 1 : Utilize nucleophilic substitution or coupling reactions to introduce the 2-(2-methoxyethoxy)pyridine moiety. For example, describes a method using K₂CO₃ as a base in dry acetone under reflux (60–70°C) for 8 hours to form a piperidine-carbonitrile derivative .
  • Step 2 : Optimize reaction time and temperature. Extended reflux durations (>8 hours) may improve yield but risk side reactions. Monitor via TLC (e.g., methanol:DCM = 4:6, as in ) .
  • Step 3 : Purify via column chromatography or recrystallization. highlights the use of dichloromethane and aqueous washes to isolate similar piperidine derivatives with 99% purity .

How can advanced spectroscopic techniques confirm the structural integrity of this compound?

Level : Basic
Methodological Answer :

  • NMR Analysis : Assign peaks for the piperidine ring (δ ~2.5–3.5 ppm for CH₂ groups), pyridine protons (δ ~7.5–8.5 ppm), and nitrile carbon (δ ~115–120 ppm in ¹³C NMR). emphasizes using NMR to track reaction progress .
  • X-ray Crystallography : Resolve ambiguity in stereochemistry. and demonstrate the use of single-crystal X-ray diffraction to confirm pyridine and phenyl ring orientations in analogous compounds .
  • HPLC-MS : Validate purity and molecular ion peaks (e.g., [M+H]⁺). and recommend HPLC for assessing synthetic intermediates .

What in vitro assays are suitable for evaluating biological activity in neurological or anti-inflammatory contexts?

Level : Basic
Methodological Answer :

  • AChE Inhibition Assay : Adapt protocols from , which tested kojic acid derivatives against acetylcholinesterase (AChE) using Ellman’s method. Measure IC₅₀ values via spectrophotometry .
  • CCR2b Receptor Antagonism : As in , employ cell-based assays (e.g., chemotaxis inhibition in THP-1 cells) to assess anti-inflammatory potential via CCR2b blockade .
  • Cytotoxicity Screening : Use MTT assays on HEK-293 or SH-SY5Y cell lines () to rule out nonspecific toxicity before advancing to in vivo studies .

How do structural modifications influence the compound’s pharmacological profile?

Level : Advanced
Methodological Answer :

  • Pyridine Substituents : shows that methoxyethoxy groups enhance solubility and receptor binding. Compare with analogs lacking this group to assess impact on CCR2b affinity .
  • Piperidine Modifications : Introduce methyl or halogen substituents (e.g., 4-Cl phenyl in ) to evaluate steric/electronic effects on AChE inhibition .
  • Nitrile Group Replacement : Substitute with carboxylic acid or amide groups (as in ) to study metabolic stability and target engagement .

What computational strategies predict binding modes with target proteins like AChE?

Level : Advanced
Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. docked similar compounds into the AChE active site (PDB:1EVE), identifying key hydrogen bonds with Ser203 and π-π stacking with Trp86 .
  • MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives.
  • QSAR Modeling : Develop models using descriptors like logP, TPSA, and H-bond acceptors (see for parameterization) to correlate structure with activity .

How can contradictions in biological activity data for analogs be resolved?

Level : Advanced
Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., THP-1 vs. RAW264.7 for inflammation) and compound purity (≥95%, per ) .
  • Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple concentrations. found that minor impurities in tert-butyl derivatives skewed CCR2b activity by 20% .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or in vivo models (e.g., murine inflammation assays).

What stability studies are critical for assessing shelf-life under varying conditions?

Level : Advanced
Methodological Answer :

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC () .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. recommends airtight containers with desiccants to prevent hydrolysis of sensitive groups .
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess nitrile group stability .

Which strategies mitigate cytotoxicity while enhancing selectivity?

Level : Advanced
Methodological Answer :

  • Prodrug Design : Mask the nitrile group as a carbamate () to reduce off-target effects .
  • Selectivity Screening : Profile against related targets (e.g., CCR5 for CCR2b antagonists) using radioligand binding assays.
  • Toxicity Prediction : Use ADMET tools (e.g., SwissADME) to optimize logP (<5) and avoid PAINS alerts ( ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.